[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine
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Overview
Description
[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine: is an organic compound with the molecular formula C14H16N2O3 It is characterized by a pyridine ring substituted with a methanamine group and a phenoxy group that is further substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,6-dimethoxyphenol, which is then reacted with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Methanamine Group: The phenoxy intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine source, such as methanamine, under controlled conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be performed on the pyridine ring or the methanamine group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced derivatives such as amines or alkylated products.
Substitution: Introduction of various functional groups on the phenoxy ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or thermal stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique structural features.
Drug Development: It serves as a scaffold for the design and synthesis of potential therapeutic agents targeting specific biological pathways.
Medicine:
Pharmacology: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activities. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, while the phenoxy and pyridine rings provide structural stability and specificity.
Comparison with Similar Compounds
- [6-(2,6-Dimethoxyphenoxy)pyridin-2-yl]methanamine
- [6-(2,6-Dimethoxyphenoxy)pyridin-4-yl]methanamine
- [6-(2,6-Dimethoxyphenoxy)quinolin-3-yl]methanamine
Uniqueness:
- Structural Features: The specific positioning of the methanamine group on the pyridine ring and the presence of two methoxy groups on the phenoxy ring make [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine unique.
- Reactivity: The compound’s reactivity profile is distinct due to the electronic effects of the methoxy groups and the pyridine ring, influencing its behavior in various chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-17-11-4-3-5-12(18-2)14(11)19-13-7-6-10(8-15)9-16-13/h3-7,9H,8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWGCNMMTMVREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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